molecular formula C40H44O4Si2 B575361 Methyl 3,5-bis[[tert-butyl(diphenyl)silyl]oxy]benzoate CAS No. 182250-68-6

Methyl 3,5-bis[[tert-butyl(diphenyl)silyl]oxy]benzoate

Cat. No.: B575361
CAS No.: 182250-68-6
M. Wt: 644.958
InChI Key: DGYIOKNASZQETF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3,5-bis[[tert-butyl(diphenyl)silyl]oxy]benzoate: is a complex organic compound characterized by the presence of two tert-butyldiphenylsilyloxy groups attached to a benzoic acid methyl ester core. This compound is often used in organic synthesis and material science due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,5-bis[[tert-butyl(diphenyl)silyl]oxy]benzoate typically involves the protection of hydroxyl groups on a benzoic acid derivative using tert-butyldiphenylsilyl chloride. The reaction is usually carried out in the presence of a base such as imidazole or pyridine to facilitate the formation of the silyl ether. The methyl esterification can be achieved using methanol and a strong acid catalyst like sulfuric acid .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Methyl 3,5-bis[[tert-butyl(diphenyl)silyl]oxy]benzoate involves the interaction of its silyl ether groups with various molecular targets. These interactions can stabilize reactive intermediates, facilitate selective reactions, and protect sensitive functional groups during complex synthetic processes .

Comparison with Similar Compounds

  • 3,5-Bis(tert-butyldimethylsilyloxy)benzoic Acid Methyl Ester
  • 3,5-Bis(trimethylsilyloxy)benzoic Acid Methyl Ester
  • 3,5-Bis(tert-butyldiphenylsilyloxy)benzoic Acid Ethyl Ester

Uniqueness: The uniqueness of Methyl 3,5-bis[[tert-butyl(diphenyl)silyl]oxy]benzoate lies in its bulky silyl ether groups, which provide steric protection and enhance the stability of the compound. This makes it particularly useful in synthetic applications where selective protection of hydroxyl groups is crucial .

Properties

IUPAC Name

methyl 3,5-bis[[tert-butyl(diphenyl)silyl]oxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H44O4Si2/c1-39(2,3)45(34-20-12-8-13-21-34,35-22-14-9-15-23-35)43-32-28-31(38(41)42-7)29-33(30-32)44-46(40(4,5)6,36-24-16-10-17-25-36)37-26-18-11-19-27-37/h8-30H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGYIOKNASZQETF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3=CC(=CC(=C3)C(=O)OC)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H44O4Si2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70659867
Record name Methyl 3,5-bis{[tert-butyl(diphenyl)silyl]oxy}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

644.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

182250-68-6
Record name Methyl 3,5-bis{[tert-butyl(diphenyl)silyl]oxy}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70659867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.